3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a phosphoramidate ester with a unique structure and properties that make it valuable for studying various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-chloropropyl 2-methylprop-2-enoate with dimethyl phosphite under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: Acts as a nucleophile in reactions with electrophiles, such as alkyl halides and ketones, forming phosphoramidate linkages.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and ketones.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: The major products are phosphoramidate derivatives.
Hydrolysis: The major products are phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate has been used in various scientific studies as a reagent for the synthesis of phosphoramidate derivatives. Additionally, this compound has been explored for its potential use in the development of novel drugs and biocides.
Wirkmechanismus
The mechanism of action of 3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate involves its role as a nucleophile in reactions with electrophiles. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is useful in the synthesis of various phosphoramidate derivatives. The compound is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate: This compound is similar in structure and reactivity to 3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate and is also used in the synthesis of phosphoramidate derivatives.
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate: Another related compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a versatile nucleophile in various chemical reactions.
Eigenschaften
Molekularformel |
C9H17O5P |
---|---|
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
3-dimethoxyphosphorylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17O5P/c1-8(2)9(10)14-6-5-7-15(11,12-3)13-4/h1,5-7H2,2-4H3 |
InChI-Schlüssel |
DWTZLSYBSCKKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.